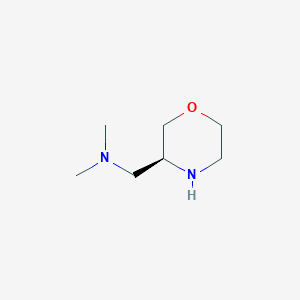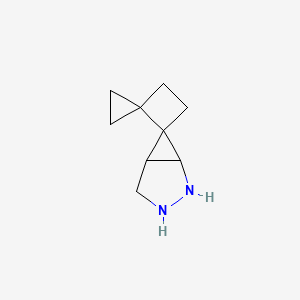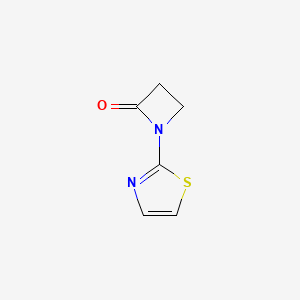
Aziridin-1-yl(4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridin-1-yl(4-hydroxyphenyl)methanone is an organic compound that features an aziridine ring attached to a phenyl group with a hydroxyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(4-hydroxyphenyl)methanone typically involves the reaction of aziridine with 4-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aziridine ring can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-oxobenzoyl aziridine.
Reduction: Formation of 4-hydroxyphenylamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Aziridin-1-yl(4-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential cytotoxic activity, making it a candidate for anticancer research.
Medicine: Explored for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of aziridin-1-yl(4-hydroxyphenyl)methanone involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential cytotoxic effects, as it can disrupt cellular processes by modifying critical biomolecules .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime: Shares the aziridine ring but has different substituents.
Aziridin-1-yl benzaldoxime: Similar structure with a benzaldoxime group.
Aziridin-1-yl(5-nitrofuran-2-yl)methanone: Contains a nitrofuran group instead of a hydroxylphenyl group
Uniqueness
Aziridin-1-yl(4-hydroxyphenyl)methanone is unique due to the presence of both an aziridine ring and a hydroxylphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
94857-80-4 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
aziridin-1-yl-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9(12)10-5-6-10/h1-4,11H,5-6H2 |
InChI Key |
ZUJWMOYNGYFHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)




![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)

![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)

![Isothiazolo[4,5-b]pyrazin-3-amine](/img/structure/B11921341.png)

